6-Fluoro-2-(oxiran-2-yl)chroman
Overview
Description
The compound "6-Fluoro-2-(oxiran-2-yl)chroman" is a fluorinated chroman derivative that has been studied for its potential as a building block in pharmaceutical synthesis, particularly for the active pharmaceutical ingredient dl-nebivolol . The compound is of interest due to its stereochemistry and the presence of an oxirane (epoxide) group, which can undergo various chemical reactions.
Synthesis Analysis
The synthesis of "6-Fluoro-2-(oxiran-2-yl)chroman" involves starting from enantiomerically pure "6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid" . The process results in a mixture of two stereoisomers, which are then separated by column chromatography. The X-ray structure analysis has been used to determine the absolute configuration of the obtained stereoisomers, confirming the production of all four possible stereoisomers of the title epoxide .
Molecular Structure Analysis
The crystal structure of the R,S isomer of "6-Fluoro-2-(oxiran-2-yl)chroman" has been elucidated using X-ray crystallography . This analysis has provided detailed information on the molecular geometry and stereochemistry of the compound, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The oxirane group in "6-Fluoro-2-(oxiran-2-yl)chroman" is a reactive moiety that can participate in various chemical reactions, such as regioselective ring-opening. This has been demonstrated with the related compound "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane," which reacts with α-chiral primary and secondary amines to form diastereomeric products that can be identified and quantified by NMR and HPLC . Such reactivity is indicative of the potential transformations that "6-Fluoro-2-(oxiran-2-yl)chroman" can undergo.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "6-Fluoro-2-(oxiran-2-yl)chroman" are not detailed in the provided papers, the related studies on fluorinated compounds and oxirane derivatives provide some context. For instance, the interaction of haloforms with oxirane-d4 has been studied, showing blue-shifting hydrogen bonding, which suggests that "6-Fluoro-2-(oxiran-2-yl)chroman" may also engage in specific non-covalent interactions . Additionally, the use of fluorinated reagents like 2,6-dicarboxypyridinium fluorochromate for oxidative deprotection under solvent-free conditions indicates the reactivity of fluorinated compounds in various chemical contexts .
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a key building block in synthesizing dl-nebivolol (an active pharmaceutical ingredient), has been studied. Researchers synthesized and separated stereoisomers of this compound, determining their absolute configurations through X-ray analysis. This work enhances our understanding of the structural properties of pharmaceutical intermediates (Rousselin, Lauréano, & Clavel, 2015).
Synthesis and Antimicrobial Activities
A series of biologically active urea/thiourea derivatives was synthesized using 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene. These compounds exhibited moderate to excellent antimicrobial activities against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Mannam et al., 2020).
Pharmacological Characterization
Novel 6-fluorochroman derivatives were synthesized and evaluated as antagonists for the 5-HT1A receptor, a target for various therapeutic applications. The study provided insights into structural modifications that improve receptor selectivity and demonstrated some derivatives' promising antagonist activities (Yasunaga et al., 1998).
Anti-bacterial Activity of Benzimidazoles
Research into novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles revealed some compounds with promising anti-bacterial activity against specific bacterial strains. This study contributes to the search for new anti-bacterial agents (Kumar et al., 2006).
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, an enantiopure chiral resolution reagent, has been developed for analyzing scalemic mixtures of amines. This fluorinated compound reacts with various alpha-chiral primary and secondary amines, demonstrating its versatility in analytical chemistry (Rodríguez-Escrich et al., 2005).
Synthesis of Nebivolol Intermediates
The compound has been used in the synthesis of intermediates for the antihypertensive drug nebivolol. Studies explored the use of Sharpless asymmetric dihydroxylation-derived diols for synthesizing chiral benzo-annulated heterocycles (Devi & Das, 2017).
Heterocyclic Derivative Synthesis
The compound facilitated the synthesis of chroman bearing heterocyclic five-membered ring derivatives like 1,2,4-triazoles and thiazolidinones, contributing to heterocyclic chemistry and potential medicinal applications (Vekariya et al., 2014).
Chiron Synthesis
Optically pure derivatives of the compound have been used to create fluorinated chirons, which are valuable building blocks in organic synthesis and medicinal chemistry (Arnone et al., 1992).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZDIJGBXSDSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470147 | |
Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(oxiran-2-yl)chroman | |
CAS RN |
99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7 | |
Record name | 6-Fluoro-2-(oxiran-2-yl)chroman | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99199-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197706506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266 | |
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Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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